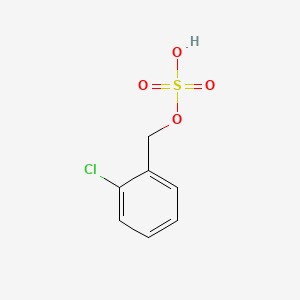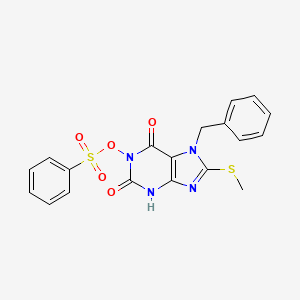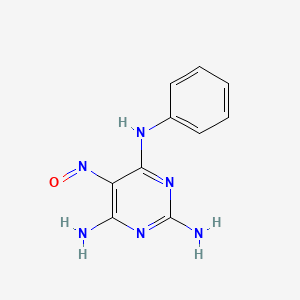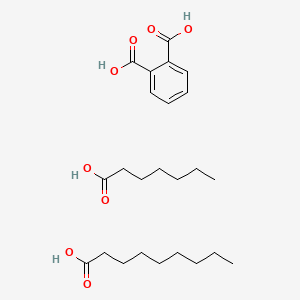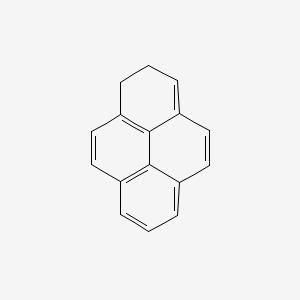
Dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrene is a chemical compound that belongs to the class of dihydropyridines It is a derivative of pyrene, a polycyclic aromatic hydrocarbon The structure of 1,2-dihydropyrene consists of a pyrene core with two hydrogen atoms added to the 1 and 2 positions, resulting in a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to achieve selective hydrogenation at the 1 and 2 positions without over-reducing the pyrene core.
Another method involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction is carried out in toluene at 100°C for several hours, yielding 1,2-dihydropyrene in moderate to good yields .
Industrial Production Methods
Industrial production of 1,2-dihydropyrene is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if needed. The choice of method depends on the desired purity, yield, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Pyrene and its oxidized derivatives.
Reduction: More saturated pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
1,2-Dihydropyrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Its derivatives are used in the study of DNA intercalation and as probes for biological imaging.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1,2-dihydropyrene depends on its specific application. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation is facilitated by the planar structure of the pyrene core, which allows it to insert between DNA base pairs. The molecular targets and pathways involved include DNA and various enzymes that interact with DNA.
Comparison with Similar Compounds
1,2-Dihydropyrene can be compared with other similar compounds such as:
1,4-Dihydropyrene: Another dihydropyrene derivative with hydrogen atoms at the 1 and 4 positions. It has different reactivity and applications.
Pyrene: The fully aromatic parent compound. It is more stable but less reactive than 1,2-dihydropyrene.
Tetrahydropyrene: A more reduced derivative with four additional hydrogen atoms.
1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
14927-67-4 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
InChI Key |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


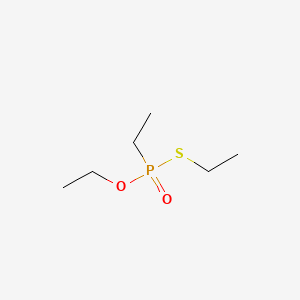
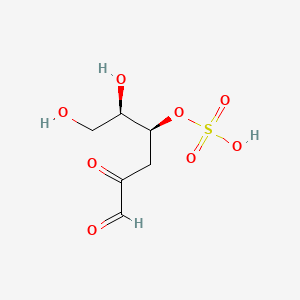
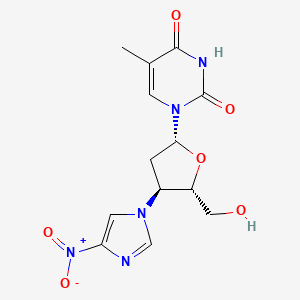
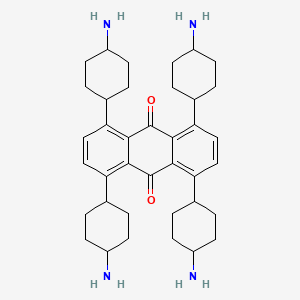
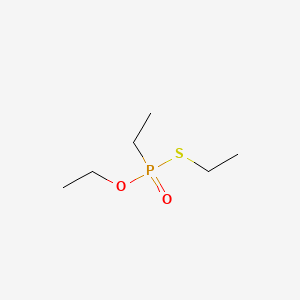
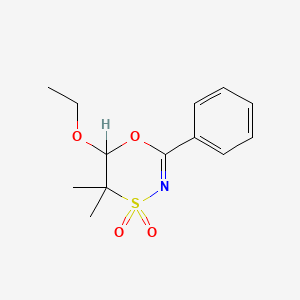

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)

